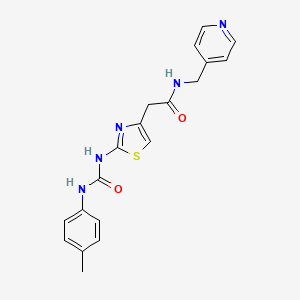

N-(pyridin-4-ylmethyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide

Description

N-(pyridin-4-ylmethyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide is a synthetic small molecule featuring a thiazole core substituted with a p-tolyl ureido group and an acetamide side chain tethered to a pyridin-4-ylmethyl moiety.

Properties

IUPAC Name |

2-[2-[(4-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(pyridin-4-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O2S/c1-13-2-4-15(5-3-13)22-18(26)24-19-23-16(12-27-19)10-17(25)21-11-14-6-8-20-9-7-14/h2-9,12H,10-11H2,1H3,(H,21,25)(H2,22,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEOGJKWVXVTBKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-4-ylmethyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

Introduction of the Urea Moiety: The thiazole intermediate is then reacted with an isocyanate derivative to introduce the urea group.

Attachment of the Pyridine Ring: Finally, the pyridine ring is introduced via a nucleophilic substitution reaction using a pyridine derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-4-ylmethyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce an amine or alcohol derivative.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that derivatives of thiazole compounds, including those similar to N-(pyridin-4-ylmethyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide, exhibit significant anticancer properties. For instance, compounds containing thiazole moieties have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. This is particularly relevant in the development of targeted cancer therapies aimed at specific molecular pathways involved in tumor growth .

1.2 Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. Thiazole derivatives have been reported to modulate inflammatory responses by influencing cytokine production and immune cell activation. These properties suggest potential therapeutic applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

2.1 Enzyme Inhibition

this compound may act as an enzyme inhibitor, particularly against enzymes involved in metabolic pathways associated with disease states. For example, certain thiazole derivatives have been identified as inhibitors of protein kinases, which play crucial roles in cell signaling and cancer progression .

2.2 Antimicrobial Effects

Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains. The mechanism is thought to involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways . This positions the compound as a candidate for further development into antimicrobial agents.

Case Studies

| Study | Findings | Implications |

|---|---|---|

| Study on Thiazole Derivatives | Demonstrated significant cytotoxicity against breast cancer cells (MCF-7). | Supports the development of thiazole-based anticancer drugs. |

| Anti-inflammatory Research | Showed reduced levels of pro-inflammatory cytokines in animal models of colitis. | Indicates potential for treating inflammatory bowel diseases. |

| Antimicrobial Testing | Exhibited activity against Staphylococcus aureus and E. coli strains. | Suggests utility in developing new antibiotics. |

Mechanism of Action

The mechanism of action of N-(pyridin-4-ylmethyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The target compound’s key structural elements and their analogs are summarized below:

Key Observations:

- Thiazole vs. Triazole Cores : The target compound’s thiazole core (vs. triazole in ) may enhance aromatic stacking interactions, while the triazole in introduces additional nitrogen atoms for hydrogen bonding.

- The p-tolyl ureido group in the target compound replaces simpler acetamide or phenoxy substituents in , offering enhanced hydrogen-bonding capacity.

Antimicrobial Activity

highlights thiazole-acetamide derivatives with antimicrobial properties. For example:

- N-(4-methylthiazol-2-yl)-2-p-tolylacetamide (107a) : Exhibited MIC values of 12.5–6.25 μg/mL against bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) .

- N-(4-(3-chlorophenyl)thiazol-2-yl)-2-m-tolylacetamide (107k) : Demonstrated antifungal activity against Aspergillus flavus and Trichophyton mentagrophytes .

The target compound’s ureido group may improve interactions with microbial enzymes or membranes compared to simpler acetamide derivatives. However, the absence of direct activity data limits conclusive comparisons.

Cytotoxicity Screening Methods

The microculture tetrazolium (MTT) assay () is widely used for cytotoxicity profiling.

Physicochemical and Pharmacokinetic Properties

- Hydrogen-Bonding Capacity: The ureido group provides two hydrogen-bond donors, which could enhance target binding compared to the single acetamide group in .

Biological Activity

N-(pyridin-4-ylmethyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring, a thiazole ring, and a urea moiety, which are known to influence its biological properties. The structural formula can be represented as:

This compound is characterized by its ability to form hydrogen bonds due to the urea group, while the aromatic rings can engage in π-π interactions with biological targets.

The mechanism of action for this compound is primarily through its interaction with specific enzymes or receptors. The urea moiety allows for hydrogen bonding with target proteins, potentially modulating their activity. The thiazole and pyridine components may enhance lipophilicity, facilitating membrane permeability and interaction with intracellular targets.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives containing thiazole and urea functionalities have shown potent antibacterial effects against Gram-positive bacteria, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .

| Compound | Target | Activity |

|---|---|---|

| This compound | Gram-positive bacteria | Potentially active |

| Similar thiazole derivatives | MRSA | MIC = 2.0 µM |

Anticancer Activity

Preliminary studies suggest that thiazole-containing compounds can inhibit cell proliferation in various cancer cell lines. The specific mechanisms may involve the induction of apoptosis or cell cycle arrest .

Case Studies

- Antibacterial Activity Assessment : A study evaluating a series of thiazole derivatives demonstrated that compounds similar to this compound exhibited selective antibacterial properties against Micrococcus luteus with an MIC of 0.41 µg/mL .

- Anticancer Screening : In vitro assays on cancer cell lines revealed that certain analogs of this compound inhibited tumor growth significantly compared to control groups, suggesting a promising avenue for further exploration in oncology .

Comparative Analysis

To better understand the unique properties of this compound, it is essential to compare it with other similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| N-(pyridin-3-ylmethyl)-2-(2-(3-m-tolyl)ureido)thiazole | Similar backbone | Moderate antibacterial |

| N-(pyridin-4-ylmethyl)-2-(2,3-dihydroxy-thiazole) | Different substitution | Anticancer effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.